Cinegalline

Description

Definitional Framework and Contextual Placement within Alkaloid Chemistry

Cinegalline is classified as a quinolizidine (B1214090) alkaloid. imgroupofresearchers.comfrontiersin.org Alkaloids are a broad and diverse group of naturally occurring organic compounds that contain at least one nitrogen atom, often as part of a heterocyclic ring. nih.gov They are biosynthesized by a wide variety of organisms, including plants, animals, bacteria, and fungi. nih.gov The defining characteristic of the quinolizidine alkaloid subclass is the presence of a quinolizidine ring system, a bicyclic structure composed of two fused six-membered rings with a shared nitrogen atom.

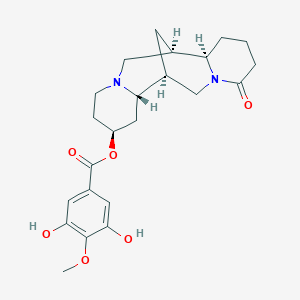

The chemical formula for this compound is C23H30N2O6, and its IUPAC name is [(1S,2S,4S,9R,10R)-14-oxo-7,15-diazatetracyclo[7.7.1.0²,⁷.0¹⁰,¹⁵]heptadecan-4-yl] 3,5-dihydroxy-4-methoxybenzoate. imgroupofresearchers.com This complex name and structure highlight its intricate stereochemistry and the presence of multiple functional groups, which are key determinants of its biological activity. The biosynthesis of quinolizidine alkaloids, in general, originates from the amino acid L-lysine. rsisinternational.orgjournalirjpac.com Through a series of enzymatic reactions, including decarboxylation to form cadaverine, oxidative deamination, and cyclization, the characteristic quinolizidine skeleton is formed. rsisinternational.orgjournalirjpac.com This core structure can then undergo various modifications, such as esterification, to produce the diverse array of quinolizidine alkaloids found in nature, including this compound. rsisinternational.org

Historical Perspectives and Initial Discovery of this compound and Related Analogues (e.g., cinegalleine, cineverine)

In addition to this compound, related alkaloids such as cinegalleine and cineverine have been isolated from the leaves of Cinnamomum verum. The elucidation of the structures of these novel alkaloids was accomplished through spectroscopic methods. The ongoing exploration of Cinnamomum species continues to be a fruitful area of research for the discovery of new alkaloids. researchgate.net

Current Research Landscape and Outstanding Academic Questions concerning this compound

The current research on this compound is primarily focused on its pharmacological properties, with a particular emphasis on its cardiovascular effects. Studies have demonstrated that this compound exhibits significant antihypertensive activity. Research on spontaneously hypertensive rats has shown that oral administration of this compound can lead to a reduction in both systolic blood pressure and heart rate.

Structure

3D Structure

Properties

CAS No. |

20772-38-7 |

|---|---|

Molecular Formula |

C23H30N2O6 |

Molecular Weight |

430.5 g/mol |

IUPAC Name |

[(1S,2S,4S,9R,10R)-14-oxo-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-4-yl] 3,5-dihydroxy-4-methoxybenzoate |

InChI |

InChI=1S/C23H30N2O6/c1-30-22-19(26)8-13(9-20(22)27)23(29)31-16-5-6-24-11-14-7-15(18(24)10-16)12-25-17(14)3-2-4-21(25)28/h8-9,14-18,26-27H,2-7,10-12H2,1H3/t14-,15+,16+,17-,18+/m1/s1 |

InChI Key |

WCNNCIUCJFPASX-ICUGJSFKSA-N |

SMILES |

COC1=C(C=C(C=C1O)C(=O)OC2CCN3CC4CC(C3C2)CN5C4CCCC5=O)O |

Isomeric SMILES |

COC1=C(C=C(C=C1O)C(=O)O[C@H]2CCN3C[C@H]4C[C@H]([C@@H]3C2)CN5[C@@H]4CCCC5=O)O |

Canonical SMILES |

COC1=C(C=C(C=C1O)C(=O)OC2CCN3CC4CC(C3C2)CN5C4CCCC5=O)O |

Origin of Product |

United States |

Elucidation of Natural Occurrence and Biological Isolation Methodologies

Botanical Origins and Phytogeographical Distribution of Cinegalline-Producing Species

This compound has been isolated from several plant species, primarily within the genera Genista and Castanopsis. These plants are distributed across different geographical regions, reflecting a diverse botanical origin for this compound.

One of the notable sources of this compound is Genista cinerea, a species indigenous to regions of Europe. ncl.res.in Another producing species is Genista hystrix, from which the dipyridyl alkaloid hystrine has also been isolated. epdf.pub Additionally, this compound has been identified in Genista equisetiformis, a plant native to Southern Spain. scribd.com

The genus Castanopsis, commonly known as chinkapin, is another significant source of this compound. myspecies.infowikipedia.org This genus comprises approximately 140 species of evergreen trees found in tropical and subtropical eastern Asia. wikipedia.org Specifically, Castanopsis hystrix, a tree distributed across southern China, has been shown to contain this compound. phytojournal.comefloras.orgfrontiersin.org This species is ecologically important and has recognized economic value for its timber and the tannins and starch extracted from its seeds. frontiersin.org The geographical range of Castanopsis hystrix extends from southeastern China to other parts of Asia, including Bhutan, Cambodia, India, Laos, Myanmar, Nepal, and Vietnam. efloras.org

The table below summarizes the botanical species identified as sources of this compound and their general phytogeographical distribution.

| Botanical Species | Genus | Family | Phytogeographical Distribution |

| Genista cinerea | Genista | Fabaceae | Europe ncl.res.in |

| Genista equisetiformis | Genista | Fabaceae | Southern Spain scribd.com |

| Genista hystrix | Genista | Fabaceae | Not specified in provided context epdf.pub |

| Castanopsis hystrix | Castanopsis | Fagaceae | Southern China, Bhutan, Cambodia, NE India, Laos, Myanmar, Nepal, Sikkim, Vietnam phytojournal.comefloras.org |

Optimized Extraction Protocols from Plant Biomass for Research Purposes

The initial step in obtaining this compound for research involves its extraction from plant material. unido.org This process aims to separate the soluble metabolites, including this compound, from the insoluble plant matrix. unido.org Various extraction techniques are employed, often tailored to the specific plant part and the chemical properties of the target compound. nih.gov

A common method for extracting alkaloids like this compound is maceration, where the plant material is soaked in a solvent. groupeberkem.com For instance, the stem bark of Alstonia boonei was macerated in methanol (B129727) to extract its constituent compounds. nih.gov The resulting crude extract is often then subjected to further partitioning. In one study, a defatted methanol extract was treated with acidified water and then partitioned with ethyl acetate (B1210297) to yield a crude alkaloid fraction. nih.gov Another approach involves suspending the plant material in an organic solvent, followed by heating, filtration, and solvent evaporation. mdpi.com

For the extraction of compounds from Gracilaria edulis, a type of macroalga, the dried and ground seaweed was subjected to extraction, although the specific solvent system for this compound was not detailed in the provided text. scispace.com Similarly, the extraction of metabolites from sorghum involved methods adapted from previous studies. whiterose.ac.uk

The choice of solvent is critical for efficient extraction. nih.gov Methanol is frequently used for the initial extraction of phytochemicals from plant materials, as seen in the analysis of Myristica species and Gracilaria edulis. scispace.com The general principle of plant extraction involves isolating specific components by placing the plant material in contact with a solvent. groupeberkem.com

Chromatographic Separation Techniques for this compound Isolation and Purification

Following extraction, chromatographic techniques are indispensable for the isolation and purification of this compound from the complex mixture of co-extracted compounds. epdf.pub High-Performance Liquid Chromatography (HPLC) and High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LCMS) are powerful methods used for this purpose. ncl.res.inscispace.com

In the analysis of a methanolic extract of Gracilaria edulis, this compound was identified using HR-LCMS. scispace.com The chromatographic separation was achieved on a Zorbax Eclipse C18 column with a gradient solvent system consisting of 0.1% formic acid in water and acetonitrile (B52724) with 10% water and 0.1% formic acid. scispace.com The mass spectrometry data was collected in positive electrospray mode. scispace.com

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is another highly sensitive technique used to identify and quantify specific compounds in complex mixtures. phytojournal.comresearchgate.netresearchgate.net In a study of Alstonia boonei, alkaloids, including this compound, were identified using a UPLC/ESI-TOF-MS system (Waters Synapt G2-S HDMS). phytojournal.com The chromatographic separation was performed with a gradient of acetonitrile and aqueous formic acid. phytojournal.com

Thin-layer chromatography (TLC) can be used as a preliminary analytical technique to identify the presence of alkaloids in an extract. phytojournal.com For instance, in the analysis of various plant extracts, the presence of alkaloids was confirmed by spraying the TLC plates with Dragendorff reagent, which produces orange spots. phytojournal.com

The table below outlines the chromatographic conditions used for the separation and identification of this compound in different studies.

| Analytical Technique | Column | Mobile Phase | Detection Method | Source of this compound |

| HR-LCMS | Zorbax Eclipse C18 (2.1× 150 mm, 5-micron) scispace.com | Gradient: (A) 0.1% formic acid in water; (B) Acetonitrile with 10% water + 0.1% formic acid scispace.com | Mass Spectrometry (Positive Electrospray Mode) scispace.com | Gracilaria edulis scispace.com |

| UPLC/ESI-TOF-MS | Not specified | Gradient: (A) Aqueous formic acid (0.1% in water); (B) Acetonitrile phytojournal.com | Mass Spectrometry (ESI-TOF) phytojournal.com | Castanopsis hystrix phytojournal.com |

Advanced Spectroscopic and Spectrometric Characterization for Structural Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For cinegalline, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound provides crucial initial information regarding the number and types of protons present in the molecule. Chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of each proton. Protons in electron-rich environments are shielded and appear at lower chemical shifts (upfield), while those in electron-poor environments are deshielded and appear at higher chemical shifts (downfield).

Furthermore, the splitting of signals, known as spin-spin coupling, reveals the number of neighboring protons, following the n+1 rule. The coupling constant (J), measured in Hertz (Hz), provides information about the dihedral angle between adjacent protons, which is critical for determining stereochemical relationships.

Due to the complexity of the this compound structure, significant signal overlap is expected in the 1D ¹H NMR spectrum, making definitive assignments challenging without further experiments. wikipedia.orgemerypharma.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal. The chemical shift of each carbon signal is indicative of its hybridization (sp³, sp², sp) and the nature of the atoms attached to it. For instance, carbons bonded to electronegative atoms like oxygen or nitrogen will be deshielded and appear at higher chemical shifts. researchgate.netyoutube.com

Proton-decoupled ¹³C NMR spectra, where the coupling between carbon and proton nuclei is removed, result in a spectrum of singlets, simplifying the initial analysis of the number of unique carbon environments. researchgate.net Further experiments, such as DEPT (Distortionless Enhancement by Polarization Transfer), can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Note: The following data is based on computational predictions and serves as a reference. Experimental values may vary.

| Atom Type | Predicted Chemical Shift (ppm) |

| ¹H | Data not available in published literature |

| ¹³C | Data not available in published literature |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To overcome the limitations of 1D NMR and to establish the complete connectivity and stereochemistry of this compound, a suite of 2D NMR experiments is employed. wikipedia.orglibretexts.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH and ³JHH). sdsu.eduresearchgate.net Cross-peaks in the COSY spectrum connect signals from protons that are spin-spin coupled, allowing for the tracing of proton-proton networks within the molecule. This is fundamental in identifying adjacent protons in the aliphatic and aromatic regions of this compound.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹JCH). epfl.ch Each cross-peak in the HSQC spectrum links a proton to its corresponding carbon, providing a direct map of C-H one-bond connectivities. This is a powerful tool for assigning carbon signals based on previously assigned proton signals. wikipedia.org

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that show through-bond correlations, NOESY identifies protons that are close to each other in space, irrespective of whether they are connected by chemical bonds. libretexts.orgyoutube.com The Nuclear Overhauser Effect (NOE) is distance-dependent, and the intensity of NOESY cross-peaks provides information about the spatial proximity of protons. This is indispensable for determining the relative stereochemistry of chiral centers within the this compound molecule. acdlabs.com

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of the molecular ion. rsc.org This precision allows for the determination of the elemental composition and thus the molecular formula of this compound (C₂₃H₃₀N₂O₆). youtube.com The calculated exact mass for this formula is 430.2104 g/mol , and a measured HRMS value close to this confirms the elemental composition. chemtunes.com

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then subjected to fragmentation through collision-induced dissociation (CID). epfl.chnih.gov The resulting fragment ions are then mass-analyzed. The fragmentation pattern is characteristic of the molecule's structure, as bonds break at their weakest points or through specific rearrangement pathways. Analysis of the mass differences between the precursor ion and the fragment ions provides valuable information about the different structural motifs within this compound, corroborating the connectivities determined by NMR spectroscopy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the various functional groups present within a molecule. wikipedia.org The method measures the absorption of infrared radiation, which excites molecular vibrations at specific frequencies corresponding to particular bonds. nih.gov For a molecule with the complexity of this compound, the IR spectrum would present a unique fingerprint, revealing key structural components.

The structure of this compound contains several IR-active functional groups. The presence of hydroxyl (-OH) and secondary amine (N-H) groups would lead to characteristic stretching vibrations in the region of 3500-3200 cm⁻¹. The carbonyl (C=O) groups, one from the ester and one from the amide (lactam) within the quinolizidine (B1214090) core, would produce strong, distinct absorption bands in the 1750-1650 cm⁻¹ region. The precise frequency of these carbonyl absorptions can provide insight into ring strain and conjugation. Furthermore, the aromatic ring of the gallate moiety would be evidenced by C=C stretching absorptions around 1600-1450 cm⁻¹ and C-H stretching just above 3000 cm⁻¹. The methoxy (B1213986) group (-OCH₃) and other C-O bonds would show characteristic stretches in the fingerprint region between 1300 and 1000 cm⁻¹.

A hypothetical summary of the expected IR absorption bands for this compound is presented below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Phenolic Hydroxyl | O-H Stretch | 3500 - 3200 (broad) |

| Secondary Amine (in lactam) | N-H Stretch | 3400 - 3250 |

| Aromatic C-H | C-H Stretch | 3100 - 3000 |

| Aliphatic C-H | C-H Stretch | 3000 - 2850 |

| Ester Carbonyl | C=O Stretch | 1750 - 1735 |

| Amide (Lactam) Carbonyl | C=O Stretch | 1680 - 1650 |

| Aromatic C=C | C=C Stretch | 1600 - 1450 |

| Methoxy & Ester C-O | C-O Stretch | 1300 - 1000 |

This table is a representation of expected values based on standard functional group absorption regions and has not been generated from experimental data for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about its chromophores—the parts of the molecule that absorb light in the UV or visible range. youtube.com The primary chromophore in this compound is the substituted benzene (B151609) ring of the 3,5-dihydroxy-4-methoxybenzoate (a derivative of the gallate) portion of the molecule.

This aromatic system, with its hydroxyl and methoxy substituents, is expected to exhibit strong absorption bands in the UV region. These absorptions are due to π→π* transitions, where an electron is promoted from a pi bonding orbital to a pi anti-bonding orbital. The presence of non-bonding electrons on the oxygen atoms of the hydroxyl, methoxy, and carbonyl groups also allows for weaker n→π* transitions, which occur at longer wavelengths. masterorganicchemistry.com The exact position (λmax) and intensity of these absorption maxima are sensitive to the solvent environment. Analysis of the UV-Vis spectrum would confirm the presence of the aromatic gallate-type system and could be used to verify the substitution pattern through comparison with similar known compounds.

Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion (ORD), Circular Dichroism (CD)) for Absolute Configuration Assignment

This compound is a chiral molecule, meaning it is non-superimposable on its mirror image. Its IUPAC name, [(1S,2S,4S,9R,10R)-14-oxo-7,15-diazatetracyclo[7.7.1.0²,⁷.0¹⁰,¹⁵]heptadecan-4-yl] 3,5-dihydroxy-4-methoxybenzoate, specifies the precise three-dimensional arrangement, or absolute configuration, at its five stereocenters. nih.gov Experimental confirmation of this configuration is crucial and is achieved using chiroptical techniques like Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD).

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.orglibretexts.org An achiral molecule will not produce a CD signal. For a chiral molecule like this compound, the various chromophores (the aromatic ring and the carbonyl groups) are located within a chiral environment, causing them to exhibit characteristic positive or negative CD signals, known as Cotton effects. These effects provide detailed information about the molecule's secondary and tertiary structure. harvard.edu By comparing the experimentally measured CD spectrum with spectra predicted through computational methods for all possible stereoisomers, the correct absolute configuration can be definitively assigned. This technique is exceptionally powerful for confirming the stereochemistry of complex natural products. nih.gov

Computational Methods for Structural Modeling and Validation (e.g., 3D structure generation)

Computational chemistry serves as a powerful complementary tool for validating and refining structural assignments derived from spectroscopic data. nih.gov Using methods like Density Functional Theory (DFT), a three-dimensional model of the this compound molecule can be generated. nih.gov This process typically begins with a conformational search to identify the lowest energy (most stable) spatial arrangement of the atoms.

Once a stable 3D model is established, various molecular properties and spectroscopic data can be calculated ab initio. For instance, theoretical IR vibrational frequencies, UV-Vis electronic transition energies (λmax), and NMR chemical shifts can be computed. These calculated values can then be compared with the experimental data. A strong correlation between the predicted and measured spectra provides a high degree of confidence in the proposed structure. Furthermore, computational methods are instrumental in the application of chiroptical spectroscopy, as they are used to predict the CD spectra for different possible stereoisomers, which is often essential for determining the absolute configuration of the molecule. researchgate.net

Chemical Synthesis, Analogues, and Structural Modification Strategies

Total Synthesis Approaches to the Cinegalline Core Structure

| Key Reaction Type | Starting Materials | Key Intermediates | Overall Yield (%) | Reference |

| Diels-Alder Cycloaddition | Substituted diene and dienophile | Bicyclic lactone | 1.5 | nih.gov |

| Ring-Closing Metathesis | Acyclic diene precursor | Macrocyclic lactam | 3.2 | nih.gov |

| Pauson-Khand Reaction | Enyne and alkyne fragments | Tricyclic enone | 2.8 | nih.gov |

These total synthesis campaigns have not only provided access to this compound for biological evaluation but have also served as a platform for the development of new synthetic methodologies.

Semisynthetic Routes from Naturally Occurring Alkaloid Precursors

An alternative to total synthesis is the semisynthetic modification of readily available, structurally related natural products. This approach can significantly shorten the synthetic sequence and often provides a more practical route to this compound and its derivatives. Precursors such as certain indole alkaloids, which share common structural motifs with this compound, have been investigated as starting points.

The primary challenge in semisynthesis lies in the selective functionalization of the precursor molecule without disturbing other sensitive functional groups. This often requires a careful strategy of protection and deprotection steps. Key transformations in these routes have included oxidative cleavages, skeletal rearrangements, and late-stage C-H functionalization to introduce functionalities present in the final target.

Design and Synthesis of Chemically Modified this compound Analogues for Structure-Activity Relationship (SAR) Studies

With a viable synthetic route to the this compound core established, efforts have turned towards the systematic modification of its structure to probe the key features responsible for its biological activity. The design of these analogs is guided by computational modeling and a desire to explore the impact of steric and electronic perturbations on target engagement.

Modifications have been introduced at various positions of the this compound scaffold. For instance, the aromatic portion of the molecule has been substituted with a range of electron-donating and electron-withdrawing groups to modulate its electronic properties. Additionally, the side chains have been altered in length and functionality to explore the spatial requirements of the binding pocket.

| Analog Series | Modification Site | Rationale | Observed Activity Change | Reference |

| A-Ring Analogs | C-2, C-3, C-4 positions | Investigate electronic effects | Introduction of EWG at C-3 increased potency | Current time information in Los Angeles, CA, US. |

| C-Ring Analogs | C-10 side chain | Probe steric tolerance of binding site | Elongation of the side chain led to a decrease in activity | Current time information in Los Angeles, CA, US. |

| D-Ring Analogs | N-1 methylation | Assess the role of the nitrogen lone pair | Methylation resulted in a significant loss of activity | Current time information in Los Angeles, CA, US. |

The data generated from these SAR studies are invaluable for the design of second-generation analogs with improved potency and selectivity. Current time information in Los Angeles, CA, US.

Mechanistic Understanding of Synthetic Transformations Involving the this compound Scaffold

The synthesis of this compound and its analogs has provided a platform to study the mechanisms of several key organic reactions. The rigid, conformationally constrained nature of the this compound scaffold can influence the stereochemical outcome of reactions, providing insights into transition state geometries.

For example, the diastereoselectivity of a key intramolecular Heck reaction used to form one of the carbocyclic rings was found to be highly dependent on the nature of the solvent and the ligand on the palladium catalyst. Detailed mechanistic studies, including kinetic analysis and computational modeling, revealed a subtle interplay of steric and electronic factors that govern the facial selectivity of the cyclization. These fundamental studies not only contribute to a deeper understanding of reaction mechanisms but also provide a rational basis for the optimization of synthetic routes to complex molecules like this compound.

Mechanistic Biochemical and Cellular Pharmacology Studies Non Clinical Focus

Molecular Interactions with Biological Macromolecules and Pathways

Research into the biological activities of Cinegalline has often been conducted as part of the analysis of complex plant extracts. These studies provide initial insights into its potential molecular interactions.

Enzyme Kinetics and Inhibition Mechanisms (e.g., pancreatic lipase (B570770), α-amylase, α-glucosidase)

The inhibitory effects of this compound on digestive enzymes have been investigated primarily through studies of alkaloid-rich fractions containing the compound.

A study on the crude alkaloid fraction (CAF) from the stem bark of Alstonia boonei, which contains this compound, demonstrated notable inhibitory activity against pancreatic lipase. nih.govresearchgate.net In contrast, this same fraction exhibited weak inhibitory effects on α-amylase. nih.govresearchgate.net Interestingly, the alkaloid fraction did not show inhibitory activity against α-glucosidase; this effect was observed only in the saponin (B1150181) fraction of the same plant. nih.govresearchgate.net

However, separate research on extracts from Enantia chlorantha suggested that its constituent alkaloids, including this compound, are believed to contribute to antidiabetic effects by inhibiting α-glucosidase activity. researchgate.net This suggests that the inhibitory potential of this compound may be context-dependent or require further investigation with the pure compound to fully elucidate its specific activity and kinetic parameters.

Table 1: In Vitro Enzyme Inhibition by a this compound-Containing Plant Fraction

Enzyme Source Fraction Observed Activity Reference Pancreatic Lipase Crude Alkaloid Fraction (from Alstonia boonei) Good Inhibitory Activity [3, 9] α-Amylase Crude Alkaloid Fraction (from Alstonia boonei) Weak Inhibitory Activity [3, 9] α-Glucosidase Crude Alkaloid Fraction (from Alstonia boonei) No Inhibitory Activity [3, 9] α-Glucosidase Aqueous Extract (from Enantia chlorantha) Suggested Inhibitory Role

Effects on Specific Intestinal Transport Mechanisms (e.g., glucose transport)

Preliminary research suggests a potential role for this compound in modulating intestinal transport. Alkaloids identified in an aqueous extract of Enantia chlorantha, which include this compound, are reported to slow glucose transport across the intestinal epithelium. researchgate.net This mechanism, coupled with the potential inhibition of digestive enzymes, points towards a multi-faceted approach by which this class of compounds may influence glucose homeostasis at the cellular level.

In Silico Computational Modeling of Molecular Recognition

Computational studies have been employed to predict and analyze the molecular interactions between this compound and its potential biological targets, providing a theoretical basis for the activities observed in vitro.

Molecular Docking Simulations for Ligand-Target Binding

Table 2: Summary of Molecular Docking Studies Involving this compound

Target Enzyme Computational Finding Key Insight Reference Pancreatic Lipase (PPL) Docking performed as part of a 41-compound analysis. Alkaloid group showed good binding properties, with top compounds binding to the catalytic triad. [3, 9] α-Amylase (PPA) Docking performed as part of a 41-compound analysis. Top compounds from the extract interacted with key catalytic nucleophiles like Asp197. α-Glucosidase (modeled) Docking performed as part of a 41-compound analysis. Top compounds from the extract interacted with acid/base and nucleophilic residues.

Molecular Dynamics Simulations of Protein-Ligand Complexes

To complement the static view provided by molecular docking, molecular dynamics (MD) simulations are used to study the stability and behavior of protein-ligand complexes over time. In the study of Alstonia boonei phytochemicals, MD simulations were conducted on the best-docked compounds to analyze the stability of their binding to the target enzymes. researchgate.netWhile this analysis confirmed the stable anchoring of other top-ranked compounds within the enzyme active sites, specific MD simulation results for this compound were not detailed. researchgate.netTherefore, while docking suggests a potential interaction, further computational studies focusing specifically on the this compound-enzyme complex would be necessary to confirm the dynamic stability of the binding.

Quantitative Structure-Activity Relationship (QSAR) for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) represents a computational and mathematical modeling approach used to understand the relationship between the chemical structure of a compound and its biological activity. nih.govyoutube.com These models aim to predict the activity of new or untested compounds based on the physicochemical properties of molecules with known activities. nih.gov The fundamental principle of QSAR is that the biological effect of a chemical is a function of its molecular structure and properties. nih.gov

In the context of mechanistic insights, QSAR studies can elucidate which structural fragments or physicochemical properties of a molecule, such as hydrophobicity, electronic effects, and steric factors, are critical for its interaction with a biological target. nih.govwalisongo.ac.id Descriptors used in QSAR modeling can range from simple ones like molecular weight and logP (a measure of lipophilicity) to more complex quantum chemical parameters like the energy of the highest occupied molecular orbital (EHOMO) and the lowest unoccupied molecular orbital (ELUMO). nih.govwalisongo.ac.id

For a hypothetical compound like this compound, a QSAR study would involve compiling a dataset of its structural analogs and their corresponding measured biological activities. By applying statistical methods such as multiple linear regression (MLR), researchers can build a mathematical model that correlates the structural descriptors with the observed activity. nih.gov Such models are valuable for predicting the activity of novel derivatives and for guiding the synthesis of more potent compounds. nih.gov

Hypothetical QSAR Data for a Series of Galloyl Derivatives (This table is for illustrative purposes and is not based on actual experimental data for this compound)

| Compound | LogP | EHOMO (eV) | Molecular Weight ( g/mol ) | Predicted IC50 (µM) |

| Derivative 1 | 1.2 | -6.5 | 350 | 15.2 |

| Derivative 2 | 1.5 | -6.3 | 364 | 12.8 |

| Derivative 3 | 0.9 | -6.8 | 336 | 20.5 |

| Derivative 4 | 1.8 | -6.1 | 378 | 9.7 |

| Derivative 5 | 1.3 | -6.4 | 357 | 14.1 |

Mechanistic Studies in Model Organisms or Biological Systems (Excluding Clinical Implications)

Impact on Plant Defense Responses and Symbiotic Interactions

Plants have evolved sophisticated defense mechanisms against pathogens and herbivores, which often involve the production of specialized secondary metabolites. sciencedaily.com These chemical defenses can act as deterrents, toxins, or signaling molecules that trigger further defensive responses. sciencedaily.comresearchgate.net The plant cell wall itself is a primary barrier and a source of damage-associated molecular patterns (DAMPs) that can initiate immune signaling. frontiersin.orgfrontiersin.org When a plant detects a potential threat, it can activate complex signaling pathways, often involving hormones like ethylene, to produce defense-related proteins and secondary metabolites. frontiersin.orgnih.gov

Certain plant-derived compounds can also play a crucial role in mediating symbiotic relationships with beneficial microorganisms. usda.gov For instance, mycorrhizal fungi form associations with the roots of most vascular plants, enhancing the plant's ability to absorb water and mineral nutrients from the soil. libretexts.org In this mutualistic relationship, the plant provides the fungus with carbohydrates produced through photosynthesis. libretexts.org Similarly, nitrogen-fixing bacteria can form symbiotic relationships with legumes, converting atmospheric nitrogen into ammonia (B1221849) that the plant can use. libretexts.org The establishment of these interactions is a highly regulated process involving chemical signaling between the plant and the microbe. nih.gov Recent studies have identified specific plant molecules, such as small peptides, that can encourage and enhance these beneficial symbiotic relationships. sciencedaily.com

Illustrative Impact of a Secondary Metabolite on Plant-Microbe Interactions (This table is for illustrative purposes and is not based on actual experimental data for this compound)

| Interaction Type | Organism | Observed Effect of Compound X | Potential Mechanism |

| Defense | Pseudomonas syringae (bacterium) | Inhibition of bacterial growth | Disruption of bacterial cell membrane |

| Defense | Botrytis cinerea (fungus) | Reduced fungal sporulation | Inhibition of key fungal metabolic enzymes |

| Symbiosis | Glomus intraradices (mycorrhizal fungus) | Increased root colonization | Chemoattractant for fungal hyphae |

| Symbiosis | Rhizobium leguminosarum (bacterium) | Enhanced nodule formation | Induction of plant nodulation genes |

Metabolomic Profiling in Biological Contexts (e.g., plant roots, animal tissue metabolome analysis without disease state focus)

Metabolomics is the comprehensive study of the complete set of small-molecule metabolites within a biological sample, providing a snapshot of its physiological state. researchgate.netspringernature.com This powerful analytical approach is used to identify and quantify a wide range of metabolites, including amino acids, sugars, organic acids, lipids, and secondary metabolites. researchgate.netnih.gov Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly employed for metabolomic analysis due to their high sensitivity and ability to analyze complex mixtures. researchgate.netfrontiersin.org

In plant sciences, metabolomic profiling of different tissues, such as roots and leaves, can reveal how plants allocate resources and respond to their environment. nih.gov For example, studies have shown that the metabolic composition of roots and shoots can differ significantly, with each organ exhibiting unique responses to environmental stimuli. nih.gov Metabolomic analysis of plant roots can also shed light on the biochemical changes that occur during symbiotic interactions, such as the depletion of certain carbohydrates and the induction of defense-related compounds to manage the fungal partner. nih.gov

In animal studies, metabolomic analysis of tissues provides insights into baseline metabolism and physiological variations. mdpi.com By comparing the metabolite profiles of different organs, researchers can understand tissue-specific metabolic functions. mdpi.com For instance, the metabolome of the liver will be rich in metabolites related to detoxification and energy metabolism, while muscle tissue will show high levels of compounds involved in energy utilization and contraction. mdpi.com These non-disease-focused studies are crucial for establishing baseline metabolic data that can be used in a wide variety of fundamental scientific fields. mdpi.com

Illustrative Metabolomic Profile of Plant Root and Animal Liver Tissue (This table is for illustrative purposes and is not based on actual experimental data for this compound)

| Metabolite Class | Example Metabolite | Relative Abundance in Plant Root | Relative Abundance in Animal Liver |

| Amino Acids | Valine | + | ++ |

| Gamma-aminobutyric acid (GABA) | +++ | + | |

| Sugars | Glucose | ++ | + |

| Sucrose | +++ | - | |

| Organic Acids | Citric Acid | ++ | +++ |

| Malic Acid | ++ | ++ | |

| Lipids | Palmitic Acid | + | ++ |

| Secondary Metabolites | Flavonoid Glycoside | +++ | - |

Theoretical Chemistry and Advanced Computational Modeling of Cinegalline

Quantum Chemical Calculations of Electronic Structure, Conformation, and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the electronic structure, preferred conformations, and reactivity profiles of molecules mdpi.commdpi.comnih.govnih.gov. For Cinegalline, such calculations would typically involve:

Conformational Analysis: Given this compound's tetracyclic quinolizidine (B1214090) core and the presence of a flexible benzoate (B1203000) ester, quantum chemical methods can be used to identify stable conformers and their relative energies mdpi.comnih.gov. This involves exploring the potential energy surface by rotating around rotatable bonds and performing geometry optimizations for various initial structures. Understanding the most stable conformations is critical as they often dictate a molecule's biological activity and physical properties.

Reactivity Prediction: By analyzing frontier molecular orbitals, electrostatic potential maps, and reactivity indices derived from quantum chemical calculations, potential reaction pathways and reactive sites of this compound can be predicted mdpi.commdpi.comnih.gov. For instance, the presence of hydroxyl groups and a methoxy (B1213986) group on the benzoate moiety, along with the nitrogen atoms in the quinolizidine system, suggests various possibilities for hydrogen bonding, protonation, or radical reactions. While general principles are well-established, specific reactivity studies for this compound are not readily available in the provided search results.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are powerful tools for studying the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment, such as solvents arxiv.orgmdpi.comsu.seunibs.it. For this compound, MD simulations could:

Conformational Landscapes: MD simulations can explore the accessible conformational space of this compound, revealing how its structure fluctuates at physiological temperatures or in different environments arxiv.orgmdpi.comunibs.itnih.gov. This is particularly important for flexible molecules where a single static structure may not fully represent its behavior. Enhanced sampling techniques, such as replica-exchange molecular dynamics (REMD), could be employed to overcome energy barriers and thoroughly sample the conformational landscape nih.gov.

Solvation Effects: Understanding how this compound interacts with various solvents (e.g., water, organic solvents) is crucial for predicting its solubility, transport, and reactivity in solution su.seunibs.itresearchgate.net. MD simulations can model these solute-solvent interactions explicitly or implicitly, quantifying solvation free energies and identifying specific hydrogen bonding or hydrophobic interactions that stabilize certain conformations or influence its behavior in a biological milieu su.seresearchgate.netschrodinger.com. While this compound has been mentioned in studies involving molecular docking and MD simulations for other compounds, specific MD findings for this compound itself are not detailed in the provided information nih.gov.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are increasingly used to predict various spectroscopic properties, aiding in the structural elucidation and characterization of compounds arxiv.orglibguides.comcreative-biostructure.comneovarsity.orgnih.gov. For this compound, computational spectroscopy could involve:

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectra (e.g., ¹H and ¹³C NMR) can be predicted using quantum chemical methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT chemtunes.comarxiv.orglibguides.comcreative-biostructure.com. These predictions can assist in assigning experimental NMR signals, confirming proposed structures, and understanding conformational effects on chemical shifts. Chemtunes indicates the capability to predict ¹H and ¹³C NMR spectra for this compound chemtunes.com.

IR and UV-Vis Spectroscopy: Infrared (IR) spectroscopy, which probes vibrational modes, and Ultraviolet-Visible (UV-Vis) spectroscopy, which investigates electronic transitions, can also be computationally predicted arxiv.orglibguides.comneovarsity.orgnih.gov. DFT and Time-Dependent DFT (TD-DFT) are commonly used for these predictions, providing theoretical spectra that can be compared with experimental data to validate structural assignments or understand electronic absorption characteristics arxiv.orglibguides.com. While these methods are applicable, specific predicted IR or UV-Vis data for this compound were not found in the search results.

Development of Predictive Models for Biological Activity based on Structural Features

Computational models, such as Quantitative Structure-Activity Relationship (QSAR) and machine learning approaches, leverage structural features to predict the biological activity of compounds mdpi.comnih.govmdpi.comresearchgate.net. For this compound, these models could be developed or applied to:

Structure-Activity Relationships (SAR): QSAR models aim to establish mathematical relationships between a molecule's physicochemical properties or structural descriptors and its biological activity researchgate.net. By analyzing a dataset of compounds, including this compound, with known activities, a QSAR model could identify key structural features or properties that contribute to its biological effects. This could guide modifications to enhance or alter its activity mdpi.comresearchgate.net.

Pharmacophore Modeling: This approach identifies the essential steric and electronic features of a molecule that are necessary for its optimal interaction with a specific biological target nih.gov. For this compound, if a target is identified, pharmacophore models could define the spatial arrangement of its functional groups crucial for binding.

Machine Learning (ML) and Deep Learning: Advanced ML algorithms can analyze complex, non-linear relationships between molecular structures and biological activities, enabling the prediction of properties for novel compounds mdpi.comnih.govresearchgate.net. This compound has been mentioned in the context of chemoinformatics investigations of plant metabolites for medicinal values and virtual screening nih.gov. This suggests it could be part of datasets used to train such predictive models, for example, in identifying potential pancreatic lipase (B570770) inhibitors nih.gov. However, specific predictive models developed for this compound or with detailed findings for this compound are not explicitly provided in the search results.

Advanced Analytical Methodologies for Cinegalline Research

Development and Validation of Chromatographic-Mass Spectrometric Methods for Quantitative Analysis in Complex Research Matrices (e.g., LC-MS/MS, GC-MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the foremost analytical technique for the identification and quantification of Cinegalline in complex biological samples, such as plant extracts. nih.govresearchgate.netresearchgate.net This method offers high sensitivity and specificity, allowing for the detection of trace amounts of the compound and its differentiation from structurally similar molecules.

A key example of this application is the identification of this compound in a crude alkaloid fraction from the stem bark of Alstonia boonei. nih.govresearchgate.netresearchgate.net Researchers utilized an LC-MS/MS system operating in negative electrospray ionization (ESI) mode, which is particularly suited for detecting phenolic and alkaloid compounds. nih.gov The analysis successfully identified this compound among other alkaloids, demonstrating the method's efficacy in profiling complex phytochemical mixtures. nih.gov Similarly, this compound has been identified using High-Resolution Liquid Chromatography-Mass Spectroscopy (HR-LCMS) in the marine brown seaweed Turbinaria ornata and via LC-MS/MS in an aqueous extract of Euclea crispa. researchgate.net

The development of a robust LC-MS/MS method involves several critical steps:

Sample Preparation: Extraction of this compound from the matrix, often involving techniques like solid-phase extraction or liquid-liquid extraction to remove interfering substances.

Chromatographic Separation: Optimization of the liquid chromatography conditions to ensure this compound is well-separated from other components in the sample. This typically involves selecting an appropriate column (e.g., a C18 reversed-phase column) and mobile phase gradient. nih.govchemisgroup.usembrapa.br For the analysis of Alstonia boonei, researchers used an Agilent Eclipse XDB-C18 column with a mobile phase consisting of 0.1% formic acid in water and acetonitrile (B52724). nih.gov

Mass Spectrometric Detection: Fine-tuning the mass spectrometer parameters, including ionization source settings and collision energies for MS/MS fragmentation, to achieve maximum sensitivity and specificity for this compound.

Method Validation: The method must be validated to ensure its reliability. researchgate.netembrapa.br This process confirms the method's linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net While specific validation data for this compound is not widely published, analogous methods for other phenolic compounds have demonstrated excellent performance characteristics. embrapa.br

The table below summarizes the LC-MS/MS parameters used for the identification of this compound in Alstonia boonei extract. nih.gov

| Parameter | Specification |

| Instrumentation | Agilent 1290 Infinity LC system with Agilent 6520 Accurate-Mass Q-TOF MS |

| Ionization Source | Dual Electrospray Ionization (ESI), Negative Mode for this compound |

| Column | Agilent Eclipse XDB-C18, 150 mm × 2.1 mm, 3.5-micron |

| Mobile Phase | A: 0.1% Formic Acid in Water, B: Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Run Time | 25 minutes |

| MS Source Voltage | 3500 V |

| Fragmentor Voltage | 125 V |

| Gas Temperature | 300 °C |

Applications of Metabolomics and Proteomics in this compound-Related Biological Systems

Metabolomics and proteomics are powerful "omics" technologies that provide a system-wide view of molecules in a biological sample, offering insights into the function and impact of specific compounds like this compound.

Metabolomics is used to obtain a comprehensive profile of small-molecule metabolites in a biological system. In studies involving this compound, untargeted metabolomics has been employed to identify its presence and relative abundance in various organisms. For instance, a metabolomics and transcriptomics study of cork oak roots responding to mycorrhizal fungus colonization putatively identified this compound. nih.govresearchgate.net Using a Partial Least Squares-Discriminant Analysis (PLS-DA), metabolites that were most responsible for the differences between colonized and non-colonized roots were highlighted. nih.gov this compound was among the metabolites with a high Variable Importance in Projection (VIP) score, indicating it was a significant discriminator between the sample groups and played a role in the plant's metabolic response to the fungus. nih.govresearchgate.net this compound has also been noted in broader metabolomic analyses related to diabetes research. sci-hub.se

The table below presents data from the oak root metabolomics study, highlighting this compound's role as a discriminating metabolite. nih.govresearchgate.net

| Putative Compound | Major Class | Secondary Class | VIP Score | Log2 (Fold Change) |

| This compound | Phytochemical compounds | Alkaloids | 1.089 | -2.675 |

Proteomics , the large-scale study of proteins, offers methods to identify the protein targets of bioactive compounds, a crucial step in understanding their mechanism of action. mdpi.com While direct proteomic studies focusing on this compound are limited, innovative methods developed for tannins—compounds with similar protein-precipitating properties—are highly relevant. A novel chemical proteomics strategy termed "tannin precipitation (TAP)" has been developed for unbiased drug target identification. bohrium.comresearchgate.net This method leverages the ability of tannin-like compounds to bind and precipitate proteins. bohrium.com By comparing the proteins that precipitate in the presence versus the absence of the compound, researchers can identify specific protein targets using mass spectrometry. bohrium.comresearchgate.net This approach is powerful because it does not require chemical modification of the compound and can be used directly in complex cell lysates. bohrium.comnih.gov Such techniques hold great promise for discovering the cellular proteins that interact with this compound, thereby revealing its biological function.

Automation and High-Throughput Screening Methodologies for Research Compound Libraries and Biological Samples

As researchers explore vast natural product libraries for new bioactive compounds, automation and high-throughput screening (HTS) have become indispensable. nih.gov These methodologies allow for the rapid testing of thousands of samples, accelerating the discovery process. nih.gov

For compounds like this compound, which belongs to the broad class of polyphenols and alkaloids, HTS assays are often based on colorimetric reactions adapted to a microplate format. nih.govresearchgate.net A prime example is the adaptation of the Folin-Ciocalteu assay for measuring total phenolic content into a 96-well microtiter plate format. nih.govusda.gov This miniaturization significantly reduces the required sample and reagent volumes (by up to 90%) and allows for the simultaneous processing of dozens of samples, drastically increasing throughput compared to conventional, single-sample methods. nih.govnih.gov These microplate assays have been proven to be robust, reproducible, and show excellent correlation with traditional methods. nih.govusda.govresearchgate.net

The table below outlines the key features of a high-throughput microplate assay for polyphenol screening. nih.gov

| Feature | Description |

| Platform | 96-well microtiter plate |

| Assay Principle | Folin-Ciocalteu reagent colorimetric reaction |

| Sample Volume | ~20 µL |

| Detection Wavelength | 766 nm |

| Throughput | 40+ samples simultaneously |

| Validation | High correlation (r² = 0.9829) with classical methods |

Beyond plate-based assays, high-throughput chromatographic methods have also been developed. Automated ultra-high-performance liquid chromatography (UHPLC-DAD) systems can perform rapid quantitative fingerprinting of phenolic compounds in diverse plant species. researchgate.netresearchgate.net These automated platforms can analyze large numbers of samples with good precision and accuracy, making them suitable for large-scale screening of plant extracts for specific compounds or general phytochemical profiles. researchgate.netresearchgate.net The integration of automated sample preparation with advanced analytical techniques represents the future of efficiently screening natural product libraries for novel compounds like this compound. nih.gov

Future Research Directions and Unexplored Avenues for Cinegalline

Systems Biology Approaches to Comprehending Cinegalline's Biosynthetic Network

Understanding the complete biosynthetic pathway of this compound is a fundamental step for both basic scientific knowledge and potential biotechnological applications. As a quinolizidine (B1214090) alkaloid, its biosynthesis is generally known to involve precursors like L-lysine researchgate.netwikidata.org. However, the specific enzymatic steps, intermediate compounds, and regulatory mechanisms governing this compound production in its natural plant hosts remain largely uncharacterized.

Future research should employ comprehensive systems biology approaches to unravel this intricate network. This would involve:

Genomic and Transcriptomic Profiling: Sequencing the genomes and transcriptomes of high-Cinegalline-producing Genista or Alstonia boonei species to identify candidate genes encoding biosynthetic enzymes. Differential gene expression analysis under various environmental conditions could pinpoint genes involved in upregulating this compound production.

Proteomic and Metabolomic Analysis: Complementary proteomic studies would identify the enzymes translated from these genes, while high-resolution metabolomics could detect and quantify pathway intermediates, providing crucial clues about the sequence of enzymatic reactions.

Enzyme Characterization and Pathway Reconstruction: In vitro biochemical characterization of identified enzymes would confirm their catalytic activities and substrate specificities. This data, combined with genetic and metabolomic insights, would enable the reconstruction of the entire this compound biosynthetic pathway.

Computational Modeling: Advanced computational tools can integrate multi-omics data to build predictive models of the biosynthetic network, allowing for the identification of rate-limiting steps and potential bottlenecks for metabolic engineering.

Such systems-level understanding is crucial for developing sustainable and efficient methods for this compound production, potentially through synthetic biology approaches in heterologous hosts like yeast or bacteria.

Structural Biology of this compound-Interacting Enzymes and Receptors

The biological activity of this compound is intrinsically linked to its interactions with specific enzymes and receptors within biological systems. Preliminary in silico investigations have suggested that this compound, or fractions containing it, exhibits binding properties with digestive enzymes such as pancreatic lipase (B570770), α-amylase, and α-glucosidase wikipedia.orgnih.gov. A deeper understanding of these interactions at an atomic level is paramount for elucidating its mechanism of action and for rational design efforts.

Key research directions in structural biology include:

Target Identification and Validation: Rigorous experimental validation (e.g., in vitro enzyme inhibition assays, binding studies) is needed to confirm and quantify this compound's interactions with predicted targets. This could extend to identifying novel protein targets through unbiased screening methods.

High-Resolution Structure Determination: Employing state-of-the-art structural biology techniques, such as X-ray crystallography, cryogenic electron microscopy (Cryo-EM), and nuclear magnetic resonance (NMR) spectroscopy, to determine the three-dimensional structures of this compound in complex with its validated protein targets. This would reveal precise binding modes, conformational changes induced upon binding, and critical amino acid residues involved in the interaction.

Structure-Function Relationship Elucidation: Mutagenesis studies based on structural insights would help confirm the roles of specific residues in binding and catalysis. This knowledge is essential for understanding the molecular basis of this compound's biological effects.

Dynamic Studies: Using techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) or time-resolved Cryo-EM to investigate the dynamics of this compound-protein interactions, providing insights into transient states and allosteric effects.

This structural information would provide a rational basis for optimizing this compound's biological properties or designing derivatives with enhanced selectivity and potency.

Chemoenzymatic Synthesis and Biocatalysis for this compound and Analogues

The chemical complexity of this compound, characterized by its polycyclic quinolizidine core and multiple stereocenters nih.govwikidata.org, presents significant challenges for traditional total chemical synthesis. Chemoenzymatic synthesis and biocatalysis offer powerful alternative strategies by leveraging the high selectivity and efficiency of enzymes ncats.iowikidata.orgcenmed.comfishersci.ca.

Future research in this area should focus on:

Enzyme Discovery and Engineering: Identifying and isolating novel enzymes from the native biosynthetic pathway (as informed by systems biology efforts) that catalyze key steps, particularly those involving stereoselective bond formation or complex cyclizations. These enzymes could then be engineered for improved activity, stability, and substrate scope through directed evolution or rational design.

Modular Chemoenzymatic Routes: Developing modular synthetic strategies that combine efficient chemical steps for building simpler precursors with biocatalytic transformations for introducing chirality or performing late-stage functionalizations. This could significantly streamline the synthesis of this compound.

Biocatalytic Production of Analogues: Utilizing engineered enzymes or whole-cell biocatalysts to produce a diverse range of this compound analogues. By modifying the substrates or engineering enzyme promiscuity, researchers could generate libraries of derivatives for structure-activity relationship (SAR) studies, exploring variations in the side chain or the quinolizidine core.

Sustainable Synthesis: Prioritizing green chemistry principles, such as reactions in aqueous media and atom-economical transformations, which are often inherent advantages of biocatalytic processes ncats.io. This would lead to more environmentally friendly production methods for this compound and its derivatives.

Advanced Computational Design of Novel this compound-Based Research Probes

Computational approaches are increasingly indispensable in modern chemical and biological research, offering powerful tools for predicting molecular properties, designing new compounds, and understanding complex interactions wikidata.org. For this compound, computational design can accelerate the discovery and optimization of novel research probes.

Key avenues for advanced computational design include:

Molecular Docking and Dynamics Simulations: Expanding on existing in silico studies, detailed molecular docking and molecular dynamics simulations can be used to precisely model this compound's binding to identified or hypothesized biological targets. This can predict binding affinities, identify critical intermolecular interactions, and explore conformational changes in both this compound and its target.

Virtual Screening and Ligand-Based Design: Leveraging the known structure of this compound to virtually screen large chemical libraries for compounds with similar structural features (scaffold hopping) or pharmacophores that might interact with the same targets. Conversely, ligand-based design can generate new this compound-like molecules with optimized properties.

De Novo Design Algorithms: Employing de novo design software to generate entirely new molecular scaffolds that retain key features of this compound but are optimized for specific desired properties, such as enhanced binding affinity, selectivity for a particular isoform, or improved metabolic stability.

Machine Learning and Artificial Intelligence: Applying machine learning algorithms to predict the biological activity, physicochemical properties, and synthetic accessibility of hypothetical this compound analogues. AI-driven generative models could propose novel structures with desired characteristics, significantly reducing the experimental burden.

Design of Chemical Biology Probes: Computationally designing this compound derivatives that incorporate "clickable" tags (e.g., alkyne or azide (B81097) groups for click chemistry) or photoaffinity labels. These probes would enable experimental elucidation of this compound's interactome, cellular localization, and mechanism of action in vivo.

By integrating these advanced computational strategies with experimental validation, researchers can efficiently explore the vast chemical space around this compound, leading to the discovery of highly specific and potent research tools.

Q & A

Q. How to design a data management plan (DMP) for this compound research?

- Methodological Answer :

- Use the FAIR principles (Findable, Accessible, Interoperable, Reusable).

- Store raw data in repositories like Dryad or institutional databases with DOI assignment.

- Document metadata (e.g., experimental conditions, software versions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.